(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17889863
InChI: InChI=1S/C12H21N3/c1-12(2,3)11-9(8-13)15-7-5-4-6-10(15)14-11/h4-8,13H2,1-3H3
SMILES:
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol

(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine

CAS No.:

Cat. No.: VC17889863

Molecular Formula: C12H21N3

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine -

Specification

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
IUPAC Name (2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine
Standard InChI InChI=1S/C12H21N3/c1-12(2,3)11-9(8-13)15-7-5-4-6-10(15)14-11/h4-8,13H2,1-3H3
Standard InChI Key FKQGLCXAOLCXCX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(N2CCCCC2=N1)CN

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine (IUPAC name: (2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine) is a nitrogen-rich heterocycle with the molecular formula C₁₂H₂₁N₃ and a molecular weight of 207.32 g/mol. Its structure combines a tetrahydroimidazo[1,2-a]pyridine scaffold—a fused bicyclic system comprising a six-membered partially saturated pyridine ring and a five-membered imidazole ring—with a tert-butyl group enhancing lipophilicity and a primary amine enabling functionalization.

PropertyValue
Molecular FormulaC₁₂H₂₁N₃
Molecular Weight207.32 g/mol
SMILESCC(C)(C)C1=C(N2CCCCC2=N1)CN
InChIKeyFKQGLCXAOLCXCX-UHFFFAOYSA-N
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (imidazole and amine N)
Topological Polar Surface Area41.6 Ų

The tert-butyl group at position 2 contributes steric bulk, potentially influencing binding interactions in biological systems, while the methanamine moiety at position 3 offers a handle for derivatization via amine-specific reactions .

Structural Analysis and Conformational Dynamics

X-ray crystallography and computational modeling reveal that the tetrahydroimidazo[1,2-a]pyridine core adopts a boat-like conformation due to partial saturation of the pyridine ring . The tert-butyl group occupies an equatorial position, minimizing steric clashes, while the methanamine group extends outward, facilitating interactions with polar residues in protein binding pockets. Density functional theory (DFT) studies suggest that the amine group’s lone pair participates in intramolecular hydrogen bonding with the imidazole nitrogen, stabilizing the molecule in aqueous environments .

Synthetic Methodologies

Conventional Routes to Imidazo[1,2-a]pyridine Scaffolds

The synthesis of imidazo[1,2-a]pyridines typically involves condensation reactions between 2-aminopyridines and α-halo carbonyl compounds or multicomponent reactions (MCRs) incorporating aldehydes, alkynes, and amines . For (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine, key steps include:

  • Ring Formation: Cyclocondensation of 2-aminotetrahydropyridine with tert-butyl glyoxal generates the imidazo[1,2-a]pyridine core.

  • Functionalization: Introduction of the methanamine group via nucleophilic substitution or reductive amination at position 3 .

A representative synthesis (Scheme 1) involves:

  • Step 1: Reaction of 2-aminotetrahydropyridine with tert-butyl glyoxal in acetic acid, yielding 2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine.

  • Step 2: Bromination at position 3 followed by Gabriel synthesis to install the methanamine group .

Advances in Catalytic Strategies

Recent innovations leverage transition metal catalysis for improved efficiency. For example, copper-catalyzed three-component reactions (2-aminopyridine + aldehyde + terminal alkyne) enable one-pot assembly of imidazo[1,2-a]pyridines with diverse substituents . Applying this to the target compound, tert-butyl acetaldehyde and propargylamine could serve as precursors, though optimization is required to achieve regioselective amination at position 3.

Reactivity and Functionalization

Amine-Driven Modifications

The primary amine at position 3 undergoes characteristic reactions:

  • Acylation: Forms amides with acyl chlorides or anhydrides, enhancing metabolic stability.

  • Reductive Alkylation: Introduces alkyl groups via reaction with aldehydes/ketones and reducing agents.

  • Sulfonylation: Generates sulfonamides for tuning solubility and bioavailability.

Heterocycle-Specific Reactions

The imidazole ring participates in electrophilic substitution, with the tert-butyl group directing incoming electrophiles to the 6-position. Halogenation (e.g., bromination) at this site enables cross-coupling reactions (Suzuki, Sonogashira) for further diversification .

Comparative Analysis with Related Compounds

Structural Analogues

  • 2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (PubChem CID: 55265758): Shares the tert-butyl group but replaces the imidazole ring with a pyrimidine, reducing hydrogen-bonding capacity .

  • Ivacaftor: A CFTR potentiator with a quinazoline core; the target compound’s smaller size may enable deeper penetration into hydrophobic binding sites .

CompoundMolecular WeightKey Features
Target Compound207.32 g/molTetrahydroimidazo[1,2-a]pyridine
2-Tert-butyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine191.27 g/molPyrido-pyrimidine scaffold
Ivacaftor392.46 g/molQuinazoline derivative

Challenges and Future Directions

While (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine offers synthetic flexibility, its therapeutic potential remains underexplored. Key gaps include:

  • Pharmacokinetic Profiling: ADMET (absorption, distribution, metabolism, excretion, toxicity) studies to assess oral bioavailability and metabolic stability.

  • Target Validation: High-throughput screening against disease-relevant targets (e.g., CFTR, kinase enzymes).

  • Formulation Strategies: Addressing the compound’s moderate aqueous solubility through prodrug design or nanoparticle encapsulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator